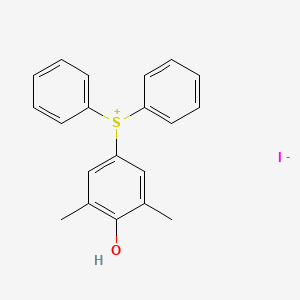
(4-Bromonaphthalen-1-yl)trimethylsilane
Vue d'ensemble
Description
(4-Bromonaphthalen-1-yl)trimethylsilane is an organosilicon compound characterized by the presence of a bromine atom attached to a naphthalene ring and a trimethylsilane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4-bromonaphthalene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production of (4-Bromonaphthalen-1-yl)trimethylsilane may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromonaphthalen-1-yl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in the formation of carbon-carbon bonds via palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to form new carbon-carbon bonds.
Bases: Such as sodium hydride, used to deprotonate and activate the compound for further reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions with aryl halides can produce biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .
Applications De Recherche Scientifique
(4-Bromonaphthalen-1-yl)trimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism by which (4-Bromonaphthalen-1-yl)trimethylsilane exerts its effects is primarily through its reactivity in substitution and cross-coupling reactions. The trimethylsilane group acts as a protecting group, stabilizing the compound and facilitating selective reactions at the bromine site. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Bromobut-1-yn-1-yl)trimethylsilane: Another organosilicon compound with similar reactivity but different structural features.
Allyltrimethylsilane: Known for its use in electrophilic substitution reactions, similar to (4-Bromonaphthalen-1-yl)trimethylsilane.
Uniqueness
This compound is unique due to its naphthalene core, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of polycyclic aromatic compounds and materials with specific electronic characteristics.
Propriétés
Formule moléculaire |
C13H15BrSi |
|---|---|
Poids moléculaire |
279.25 g/mol |
Nom IUPAC |
(4-bromonaphthalen-1-yl)-trimethylsilane |
InChI |
InChI=1S/C13H15BrSi/c1-15(2,3)13-9-8-12(14)10-6-4-5-7-11(10)13/h4-9H,1-3H3 |
Clé InChI |
CLGFGUHMWWZOPY-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC=C(C2=CC=CC=C21)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene-1,2-diamine](/img/structure/B8536565.png)






![1h-Indole-7-carboxamide,n-[[4-(1,1-dimethylethyl)phenyl]methyl]-n-[2-(4-fluorophenyl)ethyl]-2,3-dihydro-](/img/structure/B8536618.png)
![Phenol, 2-methoxy-5-[3-(3,4,5-trimethoxyphenyl)-5-isoxazolyl]-](/img/structure/B8536627.png)


